molecular formula C9H11N3O B1398064 1-(4-Methyl-pyridin-3-yl)-imidazolidin-2-one CAS No. 1260008-61-4

1-(4-Methyl-pyridin-3-yl)-imidazolidin-2-one

Cat. No. B1398064
M. Wt: 177.2 g/mol
InChI Key: HDBCTDNLDAMDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methyl-pyridin-3-yl)-imidazolidin-2-one, often referred to as 4-Methyl-imidazolidin-2-one (4-MIIO), is a heterocyclic compound with a wide range of applications in the scientific field. It is a versatile molecule that has been used in the synthesis of various drugs, polymers, and other materials. 4-MIIO is an important intermediate in the synthesis of many drugs, including the antiepileptic drug phenytoin and the antifungal drug clotrimazole. In addition, it has been used in the synthesis of polymers, such as poly(methyl-imidazolidin-2-one) (PMI) and poly(methyl-imidazolidin-2-one-co-ethylene oxide) (PMI-EO). 4-MIIO is also used in the synthesis of other materials, such as nanocomposites, hydrogels, and nanoparticles.

Scientific Research Applications

Chemical Synthesis

1-(4-Methyl-pyridin-3-yl)-imidazolidin-2-one and related compounds are extensively studied in chemical synthesis. Lifshits et al. (2015) developed a method for synthesizing 2-aminopyridines, which are crucial for constructing the bicyclic imidazo[1,2-a]pyridine structure, a key component in many pharmacologically active compounds (Lifshits, Ostapchuk, & Brel, 2015).

Antiviral Activity

Chern et al. (2005) synthesized pyridyl imidazolidinone derivatives and found them to have significant antiviral activity against enterovirus 71, highlighting the therapeutic potential of these compounds (Chern et al., 2005).

Neurological Research

Compounds with a similar structure have been used in neurological research. Zwart et al. (1992) studied the effects of 1-(pyridin-3-yl-methyl)-2-nitromethylene-imidazolidine on different subtypes of the nicotinic acetylcholine receptor, demonstrating its utility in distinguishing between mammalian and insect receptor subtypes (Zwart, Oortgiesen, & Vijverberg, 1992).

Medicinal Chemistry

In medicinal chemistry, such compounds have been explored for various therapeutic applications. For instance, Swanson et al. (2016) synthesized and studied P2X7 antagonists with 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine structures for potential therapeutic use (Swanson et al., 2016).

Anti-Alzheimer's Agents

Gupta et al. (2020) synthesized N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives as potential anti-Alzheimer's agents. These compounds were designed based on the structure of donepezil, a drug used for Alzheimer's disease management (Gupta et al., 2020).

Anti-Ulcer Activity

Kaminski et al. (1989) investigated the antiulcer activity of substituted imidazo[1,2-a]pyridines and related analogs. They found that certain conformations of these compounds have substantial effects on their antiulcer activity (Kaminski, Puchalski, Solomon, Rizvi, Conn, Elliott, Lovey, Guzik, Chiu, & Long, 1989).

Catalysis

Drabina et al. (2015) explored the use of imidazolidine-4-one derivatives as catalysts in the Henry reaction. They found that these compounds can catalyze reactions with high enantioselectivity, making them valuable in asymmetric synthesis (Drabina, Horáková, Růžičková, & Sedlák, 2015).

Corrosion Inhibition

Al-Joborry and Kubba (2020) investigated a derivative of imidazolidine 4-one as a corrosion inhibitor for carbon steel in salty and acidic solutions. Their findings suggest potential industrial applications for these compounds (Al-Joborry & Kubba, 2020).

properties

IUPAC Name

1-(4-methylpyridin-3-yl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-7-2-3-10-6-8(7)12-5-4-11-9(12)13/h2-3,6H,4-5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBCTDNLDAMDMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)N2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylpyridin-3-yl)imidazolidin-2-one

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1-(2-Chloro-ethyl)-3-(4-methyl-pyridin-3-yl)-urea (I-14a: 8.5 g, 39.96 mmol) in dry DMF (150 mL) was added to a stirred mixture of sodium hydride (2.87 g, 59.94 mmol) in THF (150 mL) at 0° C. The reaction temperature was maintained at room temperature for 30 minutes. The reaction was monitored by TLC. The reaction mixture was quenched with MeOH at 0° C., concentrated under reduced pressure and partitioned between ice water and chloroform. The organic layer was dried over Na2SO4, and concentrated under reduced pressure to afford 6.5 g (91% yield) of 1-(4-methyl-pyridin-3-yl)-imidazolidin-2-one.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MG BOCK, CS GAUL, VRAO GUMMADI… - ic.gc.ca
La présente invention concerne des composés de formule (I) et (II), ou un de leurs sels pharmaceutiquement acceptables, dans lesquelles R53, R54, p, q et n sont tels que définis dans …
Number of citations: 2 www.ic.gc.ca

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